N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide
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Overview
Description
“N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Among all the synthesized derivatives, compound 112, N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide, showed excellent urease inhibition activity .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Reactivity
Heterocyclic compounds, like thiophenes and furans, are pivotal in the development of novel synthetic methodologies. Studies reveal the chemoselective protection and functionalization of heteroaromatic aldehydes, demonstrating the versatility of thiophene and furan derivatives in organic synthesis (Carpenter & Chadwick, 1985). Further research showcases the synthesis of imidate derivatives of thiophene and furan, underscoring their significance in regioselective metallation and subsequent synthetic applications (Barcock et al., 1994). These studies suggest a broad utility in creating complex molecules with potential applications ranging from materials science to pharmaceuticals.
Pharmaceutical Applications
The antimicrobial and antiviral potential of thiophene and furan derivatives has been a subject of intense research. For instance, furan-carboxamide derivatives have been investigated for their inhibitory effects against lethal H5N1 influenza A viruses, indicating the potential for therapeutic applications (Yongshi et al., 2017). Moreover, the synthesis and antimicrobial activity of furan/thiophene-1,3-benzothiazin-4-one hybrids against various bacterial strains highlight the role of these compounds in addressing antibiotic resistance (Popiołek, Biernasiuk, & Malm, 2016).
Material Science and Catalysis
The unique properties of thiophene and furan derivatives extend to material science, where they are explored for novel polymers and catalytic systems. Research into the enzymatic polymerization of furan-2,5-dicarboxylic acid-based polyamides illustrates the development of sustainable materials with potential industrial applications (Jiang et al., 2015). Similarly, palladium-catalyzed arylation of thiophene- and furan-2-carboxamides showcases advancements in catalysis, offering pathways for efficient synthesis of complex organic molecules (Padmavathi et al., 2015).
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
The compound “N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide” is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For example, suprofen, a 2-substituted thiophene derivative, acts as a nonsteroidal anti-inflammatory drug . Another derivative, articaine, is used as a voltage-gated sodium channel blocker and dental anesthetic .
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways related to their pharmacological properties .
Result of Action
Thiophene derivatives are known to have various pharmacological effects based on their interaction with their targets .
Action Environment
Such factors can significantly impact the pharmacological effects of thiophene derivatives .
Properties
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S2/c17-14(12-2-1-7-20-12)13-4-3-11(21-13)8-16-15(18)10-5-6-19-9-10/h1-7,9H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBWTJCESFKZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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